molecular formula C7H5F3N2O4S B1365844 2-Nitro-4-(trifluoromethyl)benzenesulfonamide CAS No. 577-61-7

2-Nitro-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1365844
CAS RN: 577-61-7
M. Wt: 270.19 g/mol
InChI Key: GCJFIVMGFRULPF-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the linear formula C7H5F3N2O4S and a molecular weight of 270.18812. It is available for sale globally and is used in various applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions tailored to the functional groups present in the molecule.



Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a sulfonamide group (SO2NH2)12.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzenesulfonamide. However, the presence of reactive functional groups like the nitro group and the sulfonamide group suggests that it could participate in various organic reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Nitro-4-(trifluoromethyl)benzenesulfonamide can be determined by various experimental methods. Unfortunately, specific data on the physical and chemical properties of this compound are not readily available.


Scientific Research Applications

Applications in Chemical Synthesis

  • Solid-Phase Synthesis : Benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, are used as key intermediates in various chemical transformations, particularly in solid-phase synthesis. These compounds are employed in creating diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).

  • Synthesis of Complex Molecules : Efficient multi-step synthetic processes have been developed using 4-nitro-2-(trifluoromethyl)aniline, a related compound, as a starting material for synthesizing complex molecules like Penoxsulam (Wu et al., 2013).

Medicinal Chemistry Applications

  • Enzyme Inhibitor Development : Benzenesulfonamides, including those with nitro groups, have been explored as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds show promise in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Anticancer Drug Synthesis : Research has been conducted on synthesizing ABT-263, a Bcl-2 inhibitor, using intermediates like 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, showing potential in anticancer drug development (Wang et al., 2008).

  • Carbonic Anhydrase Inhibition : Compounds like 2-substituted-5-nitro-benzenesulfonamides have been studied for their inhibition of carbonic anhydrase, particularly targeting tumor-associated isoforms. This research is significant for cancer therapy (D'Ambrosio et al., 2008).

Material Science and Environmental Studies

  • Photooxidation Studies : Research on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been conducted, which contributes to understanding environmental degradation processes of these compounds (Miller & Crosby, 1983).

  • Metal Complex Synthesis : Studies on the synthesis and electronic properties of metal complexes containing sulfonamidoquinoline ligands, including 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, have been conducted, highlighting applications in materials science (Gole et al., 2021).

Safety And Hazards

While specific safety and hazard data for 2-Nitro-4-(trifluoromethyl)benzenesulfonamide are not available, compounds with similar functional groups can pose hazards. For instance, nitro compounds can be explosive, and sulfonamides may cause allergic reactions3. Always handle chemicals with appropriate safety precautions.


Future Directions

The future directions for 2-Nitro-4-(trifluoromethyl)benzenesulfonamide would depend on its applications and the results of further research. Currently, there is no specific information available on the future directions of this compound.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most accurate and detailed information.


properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFIVMGFRULPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404542
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzenesulfonamide

CAS RN

577-61-7
Record name 2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Sirsalmath, SA Suárez, DE Bikiel… - Journal of inorganic …, 2013 - Elsevier
… N-hydroxy-2-nitro-4-trifluoromethyl-benzenesulfonamide (6). This product was prepared according to the literature procedure [35], but the reaction time was shortened to 1–2 h in order …
Number of citations: 46 www.sciencedirect.com
SS Kumar, S Rana, A Nangia - Chemistry–An Asian Journal, 2013 - Wiley Online Library
Cardiosulfa is a biologically active sulfonamide molecule that was recently shown to induce abnormal heart development in zebrafish embryos through activation of the aryl …
Number of citations: 1 onlinelibrary.wiley.com
AG McEwen - 2006 - search.proquest.com
Glutathione S-transferases (GSTs)[EC 2.5. 1.18] are a ubiquitous family of multifunctional enzymes that are widely distributed in nature. GSTs have been identified from bacteria, fungi, …
Number of citations: 4 search.proquest.com
C Henn, A Einspanier… - Journal of medicinal …, 2012 - ACS Publications
The reduction of estrone to estradiol, the most potent estrogen in human, is catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). A promising approach for the treatment …
Number of citations: 26 pubs.acs.org
N Bera, BS Lenka, S Bishi, S Samanta… - The Journal of Organic …, 2022 - ACS Publications
A new mechanistic pathway of propargylic alcohol activation by gold(I) catalysis has been proposed toward the efficient synthesis of N-protected pyrroles, 5,6-dihydropyridin-3(4H)-ones …
Number of citations: 2 pubs.acs.org
PE Hanna, MW Anders - Critical reviews in toxicology, 2019 - Taylor & Francis
The mercapturic acid pathway is a major route for the biotransformation of xenobiotic and endobiotic electrophilic compounds and their metabolites. Mercapturic acids (N-acetyl-l-…
Number of citations: 64 www.tandfonline.com

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